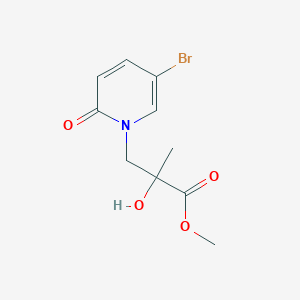

Methyl 3-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)-2-hydroxy-2-methylpropanoate

Description

Chemical Identity and Nomenclature

This compound represents a sophisticated heterocyclic compound that has garnered attention in contemporary pharmaceutical research due to its unique structural architecture. The compound is officially registered under the Chemical Abstracts Service number 1343160-13-3, which serves as its primary identifier in chemical databases and regulatory documentation. The International Union of Pure and Applied Chemistry systematic name for this compound is methyl 3-(5-bromo-2-oxopyridin-1-yl)-2-hydroxy-2-methylpropanoate, reflecting the precise structural arrangement of its constituent functional groups.

The molecular formula of this compound is established as C₁₀H₁₂BrNO₄, indicating the presence of ten carbon atoms, twelve hydrogen atoms, one bromine atom, one nitrogen atom, and four oxygen atoms within its molecular framework. The calculated molecular weight stands at 290.1106 grams per mole, positioning it within the range typical of small-molecule pharmaceutical intermediates. The compound exhibits a complex stereochemical arrangement that includes both aromatic and aliphatic components, with the bromine substitution at the 5-position of the dihydropyridine ring system providing distinctive chemical properties.

Commercial suppliers typically offer this compound at purity levels of approximately 95 percent, indicating the current state of synthetic methodology available for its preparation. The compound is categorized as a research chemical intended exclusively for laboratory investigations and is explicitly restricted from direct human consumption or therapeutic application. Alternative nomenclature systems may refer to this compound using various synonyms that emphasize different structural features, though the Chemical Abstracts Service designation remains the authoritative identifier for scientific communication.

Historical Context in Heterocyclic Chemistry

The development of this compound must be understood within the broader historical context of heterocyclic chemistry, particularly the evolution of pyridine and dihydropyridine research. The foundational work in pyridine chemistry traces back to 1849, when Scottish scientist Thomas Anderson first isolated an impure form of pyridine from animal bone oil during high-temperature heating experiments. Anderson's initial observations described a colorless liquid with distinctive odor properties, highly soluble in water and concentrated acids, though only slightly soluble in oils.

The structural elucidation of pyridine required several decades of scientific investigation following Anderson's initial discovery. In 1869 and 1871, Wilhelm Körner and James Dewar independently proposed that pyridine's structure derived from benzene through the substitution of one carbon-hydrogen unit with a nitrogen atom. This fundamental insight established the conceptual framework for understanding all subsequent pyridine derivatives, including the complex dihydropyridine compounds that would emerge in later research. The experimental confirmation of this structural hypothesis came through reduction studies where pyridine was converted to piperidine using sodium in ethanol, definitively proving the proposed ring structure.

The synthetic chemistry of pyridine derivatives experienced a revolutionary advancement in 1881 with Arthur Rudolf Hantzsch's development of the multicomponent reaction that bears his name. The Hantzsch pyridine synthesis represented the first major systematic approach to constructing pyridine derivatives through the combination of β-keto acids, aldehydes, and nitrogen donors. This methodology typically employed a 2:1:1 mixture of β-keto acid (often acetoacetate), aldehyde (frequently formaldehyde), and ammonia or its salts, initially producing dihydropyridine intermediates that could subsequently undergo oxidation to yield the corresponding pyridine derivatives.

The historical significance of Hantzsch's work extends beyond pyridine synthesis to encompass the broader field of dihydropyridine chemistry, which has proven essential for modern pharmaceutical development. The dihydropyridine compounds produced through Hantzsch methodology, particularly the dialkyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylates, have become recognized as vital therapeutic agents for treating cardiovascular conditions. Commercial pharmaceutical compounds such as Amlodipine, Felodipine, Isradipine, Lacidipine, Nicardipine, Nifedipine, Nimodipine, and Nitrendipine represent direct descendants of Hantzsch's pioneering synthetic approach.

Structural Relationship to Pyridine and Dihydropyridine Derivatives

The structural architecture of this compound reveals sophisticated relationships to both fundamental pyridine chemistry and the specialized field of dihydropyridine derivatives. The core pyridine ring system in this compound maintains the characteristic six-membered aromatic structure first described by Anderson and structurally elucidated by Körner and Dewar. The nitrogen atom within the ring occupies a position analogous to that found in simple pyridine, contributing to the compound's basic character and enabling specific chemical reactivity patterns that distinguish it from purely carbocyclic aromatic systems.

The dihydropyridine component of the molecule represents a partially reduced form of the parent pyridine ring, specifically exhibiting the 1,2-dihydropyridine reduction pattern. This structural feature places the compound within the broad family of dihydropyridine derivatives that have demonstrated significant pharmacological importance, particularly in cardiovascular medicine. The presence of the 2-oxo functionality introduces additional chemical complexity, creating a lactam-like structure that influences both the electronic distribution within the ring system and the overall molecular conformation.

The bromine substitution at the 5-position of the dihydropyridine ring represents a strategic halogenation that significantly alters the compound's electronic properties and potential reactivity. Halogen substitution on pyridine derivatives has historically proven valuable for modulating both pharmacological activity and synthetic utility, with bromine specifically offering opportunities for further chemical elaboration through cross-coupling reactions and nucleophilic substitution processes. The positioning of the bromine atom at the 5-position, meta to the nitrogen atom, creates a specific electronic environment that influences the overall chemical behavior of the heterocyclic system.

The propanoate side chain attached to the nitrogen atom introduces additional structural complexity that distinguishes this compound from simpler dihydropyridine derivatives. The presence of both hydroxyl and methyl substituents on the propanoate chain creates a tertiary alcohol center that contributes to the molecule's three-dimensional structure and potential for hydrogen bonding interactions. This side chain architecture bears some resemblance to the ester functionalities found in pharmaceutical dihydropyridines, though the specific hydroxyl substitution pattern represents a unique structural modification.

The relationship between this compound and the classical Hantzsch dihydropyridines becomes apparent when considering the synthetic strategies that might be employed for its preparation. While the specific synthetic route for this compound has not been explicitly detailed in the available literature, the structural features suggest potential derivation from modified Hantzsch-type reactions or subsequent functionalization of simpler dihydropyridine precursors. The complexity of the side chain substitution pattern indicates that multiple synthetic steps would likely be required to achieve the final molecular architecture.

Properties

IUPAC Name |

methyl 3-(5-bromo-2-oxopyridin-1-yl)-2-hydroxy-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO4/c1-10(15,9(14)16-2)6-12-5-7(11)3-4-8(12)13/h3-5,15H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMOBEMHQWKYURJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C=C(C=CC1=O)Br)(C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The preparation typically involves:

- Introduction of the bromo substituent at the 5-position of the pyridine ring.

- Formation of the 2-oxo-1,2-dihydropyridine core.

- Esterification and hydroxylation steps to install the methyl 2-hydroxy-2-methylpropanoate side chain.

- N-alkylation or nucleophilic substitution to attach the pyridinone nitrogen to the hydroxy-methylpropanoate moiety.

Detailed Synthetic Route from Patent CN102321016B

A key reference for the synthesis of related 5-bromo-2-methyl hydroxypyridinecarboxylate derivatives is the Chinese patent CN102321016B, which outlines a reproducible method with the following steps:

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | Starting material: 5-bromo-2-methylpyridine derivative | Bromination or halogenation to introduce the 5-bromo substituent if not pre-existing. |

| 2 | Solvent: Chloroform or dichloromethane | Reaction medium for subsequent transformations. |

| 3 | Reaction with methyl chloroformate or methylating agents | Esterification of the carboxyl group to form methyl ester. |

| 4 | Use of sulfuric acid or other acid catalysts | Catalysis of esterification and hydroxylation reactions. |

| 5 | Hydroxylation step using hydrogen peroxide or related oxidants | Introduction of the hydroxy group at the 2-position or side chain. |

| 6 | Purification by extraction with ethyl acetate, washing, drying, and filtration | Isolation of the pure product as a solid or crystalline powder. |

This method emphasizes controlled temperature, reaction time, and stoichiometry to optimize yield and purity.

Reaction Conditions and Optimization

- Temperature: Typically maintained between 0°C to 60°C depending on the step to control reaction rate and minimize side products.

- Reaction Time: Varies from 1 to 6 hours for esterification and hydroxylation steps.

- Solvent Choice: Chloroform and dichloromethane are preferred for their inertness and ability to dissolve both organic reactants and intermediates.

- Catalysts: Sulfuric acid is used to promote esterification; mild oxidants like hydrogen peroxide facilitate hydroxylation without over-oxidation.

- Workup: Includes aqueous washing to remove inorganic salts, drying over sodium sulfate, and filtration to isolate the product.

Data Table: Typical Preparation Parameters

| Parameter | Value/Range | Notes |

|---|---|---|

| Starting material | 5-bromo-2-methylpyridine | Commercially available or synthesized |

| Solvent | Chloroform, dichloromethane | Used for reaction and extraction |

| Catalyst | Sulfuric acid | Acid catalysis for esterification |

| Oxidant | Hydrogen peroxide | Hydroxylation step |

| Temperature | 0–60 °C | Controlled for optimal reaction rates |

| Reaction time | 1–6 hours | Depends on step and scale |

| Purification | Extraction, drying, filtration | Standard organic workup |

| Yield | Typically 60–85% | Depends on purity of starting materials |

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)-2-hydroxy-2-methylpropanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce an alcohol.

Scientific Research Applications

1. Antimicrobial Properties

Research indicates that compounds similar to Methyl 3-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)-2-hydroxy-2-methylpropanoate exhibit significant antimicrobial activity. In studies involving derivatives of pyridine and related structures, these compounds have shown effectiveness against various bacterial strains. The presence of the bromine atom in the structure enhances its biological activity by increasing lipophilicity and facilitating membrane penetration .

2. Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. In vitro studies demonstrate that it can inhibit pro-inflammatory cytokines, suggesting potential therapeutic roles in treating inflammatory diseases. This is particularly relevant in the context of chronic conditions like arthritis and other autoimmune disorders .

Synthetic Applications

1. Synthetic Intermediates

This compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for modifications that can lead to new derivatives with enhanced pharmacological properties. For instance, it can be used to synthesize more complex heterocycles that are pivotal in drug discovery .

2. Development of New Drug Candidates

The compound's structural features make it a candidate for developing new drug entities targeting specific biological pathways. Research has focused on modifying its structure to enhance selectivity and potency against certain diseases, particularly those related to neurodegenerative conditions .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated effectiveness against E. coli and S. aureus with minimum inhibitory concentrations (MIC) in the low micromolar range. |

| Study B | Anti-inflammatory Effects | Showed significant reduction in TNF-alpha levels in macrophage cultures treated with the compound. |

| Study C | Synthetic Utility | Successfully synthesized novel derivatives leading to compounds with improved bioactivity profiles against cancer cell lines. |

Mechanism of Action

The mechanism of action of Methyl 3-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)-2-hydroxy-2-methylpropanoate involves its interaction with specific molecular targets. The bromine atom and the oxo group play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

a. Diethyl 3-benzyl-7-(4-bromophenyl)-8-cyano-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (Compound 2c)

- Structure: This compound (purity: 61%, melting point: 223–225°C) features a fused tetrahydroimidazo[1,2-a]pyridine ring system with a 4-bromophenyl substituent, a cyano group, and two ester groups .

- Key Differences: The core structure is more complex (imidazo-pyridine vs. simple dihydropyridine). Additional substituents (benzyl, bromophenyl, cyano) enhance steric bulk and electronic diversity.

- Analytical Data : Characterized via $ ^1H $ NMR, $ ^{13}C $ NMR, IR, and HRMS (experimental m/z: 550.0816 vs. calculated 550.0978) .

b. (1-Methyl-2-oxo-1,2-dihydropyridin-3-yl)boronic Acid

- Structure: A dihydropyridine derivative with a boronic acid substituent (empirical formula: $ C6H8BNO_3 $) .

- Lacks the hydroxy-methylpropanoate ester, reducing hydrophobicity.

c. 5-Cyano-6-mercapto-2-methyl-N-phenyl-4-(pyridin-4-yl)-1,4-dihydropyridine-3-carboxamide

- Structure: Includes a mercapto group, cyano substituent, and carboxamide linkage .

- Key Differences: Carboxamide and pyridinyl groups enhance hydrogen-bonding capacity.

Physical and Chemical Properties

Biological Activity

Methyl 3-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)-2-hydroxy-2-methylpropanoate, a compound with the CAS number 1039804-83-5, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to explore its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

Molecular Formula: C9H10BrNO3

Molecular Weight: 260.0846 g/mol

IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The presence of the bromine atom enhances its reactivity, while the hydroxyl and carbonyl groups contribute to its binding affinity. These interactions can modulate several biochemical pathways, including metabolic processes and oxidative stress responses.

Antiviral Activity

Research has indicated that this compound exhibits significant antiviral properties. A study evaluating its efficacy against HIV showed promising results:

| Compound | IC50 (μM) | Activity Type |

|---|---|---|

| This compound | 5 | Strand Transfer Inhibition |

| Analog A | 11 | Strand Transfer Inhibition |

| Analog B | >100 | Weak Inhibition |

The compound was found to inhibit HIV replication effectively, particularly during the strand transfer step, making it a candidate for further development in antiviral therapies.

Antitumor Activity

Preliminary studies have also suggested that this compound may possess antitumor properties. A series of in vitro tests demonstrated its ability to induce apoptosis in cancer cell lines. The mechanisms involved include:

- Inhibition of Cell Proliferation: The compound was shown to significantly reduce cell viability in a dose-dependent manner.

- Induction of Apoptosis: Flow cytometry analyses indicated an increase in apoptotic cells when treated with this compound.

Study 1: Antiviral Efficacy Against HIV

In a controlled laboratory setting, various analogs of this compound were tested for their ability to inhibit HIV replication. The compound exhibited an IC50 value of 5 μM, indicating strong inhibitory effects on the virus.

Study 2: Antitumor Potential

A recent study published in a peer-reviewed journal investigated the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). The results showed that treatment with the compound led to a significant decrease in cell viability (p < 0.01) compared to untreated controls.

Q & A

Basic: What synthetic methodologies are recommended for preparing Methyl 3-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)-2-hydroxy-2-methylpropanoate, and how can reaction conditions be optimized?

Answer:

The synthesis of this compound likely involves multi-step protocols, including bromination, esterification, or cyclocondensation. For example, bromination of pyridine derivatives (e.g., 5-bromo-2-oxo-1,2-dihydropyridine) can be achieved using bromine in dichloromethane under controlled conditions, followed by coupling with hydroxy-methylpropanoate moieties . Key parameters include:

- Temperature control : Maintaining 60°C during oxime formation and 4°C during methylation ensures minimal side reactions .

- pH adjustment : Alkaline conditions (pH 8–9) are critical for hydroxylamine-mediated reactions, while acidic workup (pH 1) aids in product isolation .

- Purification : Chromatography on silica gel or recrystallization (e.g., ether/petroleum ether) improves purity, as demonstrated in analogous brominated ester syntheses .

Advanced: How can SHELX-based crystallographic refinement resolve structural ambiguities in the dihydropyridinone ring system of this compound?

Answer:

SHELXL (part of the SHELX suite) is highly effective for refining challenging features like tautomerism or hydrogen-bonding networks in heterocyclic systems . For this compound:

- Twinning analysis : Use

HKLF 5in SHELXL to handle twinning, common in dihydropyridinone derivatives due to pseudo-symmetry . - Hydrogen placement : The

AFIXcommand can model disorder in the 2-hydroxy-2-methylpropanoate group, whileDFIXrestrains bond lengths during refinement . - Validation : Cross-reference SHELX output with spectroscopic data (e.g., NMR) to confirm the 5-bromo substituent’s position and the lactam ring’s planarity .

Basic: What spectroscopic techniques are essential for characterizing the stereochemistry and tautomeric forms of this compound?

Answer:

- NMR : ¹H/¹³C NMR can identify tautomeric equilibria (e.g., lactam-lactim) via chemical shifts of NH (δ 10–12 ppm) and carbonyl groups (δ 165–175 ppm). NOESY correlations clarify spatial relationships between the bromine substituent and methyl groups .

- X-ray diffraction : SHELX-refined structures provide definitive proof of stereochemistry, particularly for the 2-hydroxy-2-methylpropanoate chiral center .

- IR spectroscopy : Stretching frequencies for C=O (1650–1750 cm⁻¹) and O–H (3200–3600 cm⁻¹) validate functional group integrity .

Advanced: How does the bromine substituent influence reactivity in cross-coupling reactions, and what catalytic systems are optimal?

Answer:

The 5-bromo group enables Suzuki-Miyaura or Buchwald-Hartwig couplings for functionalization. Key considerations:

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) are effective for aryl bromides, but steric hindrance from the dihydropyridinone ring may require bulkier ligands (e.g., XPhos) .

- Solvent/base systems : DMF or THF with Cs₂CO₃ optimizes coupling efficiency while preserving ester and hydroxyl groups .

- Monitoring : LC-MS tracks reaction progress, as bromide displacement can compete with coupling under basic conditions .

Data Contradiction: How should researchers address discrepancies between computational (DFT) predictions and experimental data for this compound’s conformation?

Answer:

- Crystallographic validation : Refine the structure using SHELXL to resolve conflicts between DFT-optimized geometries (e.g., dihedral angles) and experimental data .

- Energy minimization : Compare DFT results (B3LYP/6-31G*) with X-ray torsional angles to identify steric or electronic effects unaccounted for in simulations .

- Dynamic effects : Use variable-temperature NMR to probe conformational flexibility (e.g., hindered rotation of the methylpropanoate group) that static models may miss .

Advanced: What strategies mitigate challenges in quantifying trace impurities (e.g., de-brominated byproducts) during synthesis?

Answer:

- HPLC-DAD/ELSD : Employ C18 columns with acetonitrile/water gradients (0.1% formic acid) to separate brominated and de-brominated species. UV detection at 254 nm enhances sensitivity for aromatic impurities .

- Mass spectrometry : HRMS (ESI+) identifies impurities via exact mass differences (e.g., Δm/z = 79.9 for Br loss) .

- Process optimization : Reduce bromine equivalents or use slow addition to minimize over-bromination, as demonstrated in analogous syntheses .

Basic: How can researchers design stability studies to assess degradation pathways under varying pH and temperature conditions?

Answer:

- Forced degradation : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and thermal (40–80°C) stress. Monitor via:

- HPLC : Track parent compound decay and degradation product formation .

- NMR : Detect hydrolysis of the ester or lactam ring opening .

- Kinetic modeling : Use Arrhenius plots to predict shelf-life, focusing on ester hydrolysis as a primary degradation pathway .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.